molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-on CAS No. 63740-97-6

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-on

Katalognummer: B118660
CAS-Nummer: 63740-97-6
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VHOZZIUFGVJOEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is an organic compound with the molecular formula C11H12O3. It is characterized by a benzodioxole ring attached to a butanone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has been studied for its diverse applications:

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the creation of more complex molecules.

Biology

  • Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. It has shown efficacy against several cancer cell lines:
    • Prostate Cancer (LNCaP): IC50 = 5.6 µM
    • Pancreatic Cancer (MIA PaCa-2): IC50 = 4.2 µM
    • Acute Lymphoblastic Leukemia (CCRF-CEM): IC50 = 3.8 µM
      These findings suggest that it induces apoptosis and causes cell cycle arrest at the S phase in these cancer cells.

Medicine

  • Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases beyond cancer, including antimicrobial applications.

Industry

  • Pharmaceuticals and Agrochemicals: The compound is utilized in the production of pharmaceuticals and agrochemicals, highlighting its commercial significance.

Comparative Studies

In comparative studies with similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has demonstrated distinct advantages in terms of potency and selectivity against cancer cells. For example, derivatives containing multiple benzodioxole moieties exhibited lower IC50 values compared to established chemotherapeutics like doxorubicin .

Case Studies

A notable case study involved synthesizing bis-benzo[d][1,3]dioxol derivatives to evaluate their cytotoxic effects on various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The study revealed that certain derivatives had IC50 values lower than doxorubicin, indicating promising therapeutic potential .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). However, caution is advised as the compound may cause skin irritation and serious eye damage upon exposure.

Wirkmechanismus

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.

Mode of Action

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to undergo programmed cell death.

Biochemical Pathways

It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, so their disruption can lead to the death of cancer cells.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed into the body and can cross the blood-brain barrier, potentially allowing it to reach cancer cells in various parts of the body.

Result of Action

The result of the action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The action of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dry environment . Additionally, the compound’s efficacy may be affected by the specific characteristics of the tumor microenvironment, such as pH, oxygen levels, and the presence of other cells and molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-bromobutane with piperonylonitrile, followed by hydrolysis and decarboxylation . Another method includes the use of palladium-catalyzed amination of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods: Industrial production of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for targeted applications in research and industry .

Biologische Aktivität

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, an organic compound with the molecular formula C11H12O3C_{11}H_{12}O_3, has garnered attention for its significant biological activities, particularly in the realm of cancer research. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied primarily for its anticancer properties , showing efficacy against various cancer cell lines. Notable studies have demonstrated its ability to induce apoptosis and inhibit cell growth in prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells .

The primary mechanisms through which 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one exerts its biological effects include:

  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Biochemical Pathways : The compound affects key pathways associated with cell cycle regulation and apoptosis.

Anticancer Activity

A significant study evaluated the cytotoxic effects of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one against several cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
LNCaP (Prostate)5.6Induction of apoptosis
MIA PaCa-2 (Pancreatic)4.2Cell cycle arrest and apoptosis
CCRF-CEM (Leukemia)3.8Apoptotic pathway activation

These findings suggest that 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a potent candidate for further development as an anticancer agent.

Comparative Studies

In comparative studies with similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one exhibited distinct advantages in terms of potency and selectivity against cancer cells. For instance, a derivative containing two benzo[d][1,3]dioxol moieties showed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

Case Studies

One notable case study involved the synthesis and evaluation of bis-benzo[d][1,3]dioxol derivatives. These compounds were tested for their cytotoxic effects on HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The study revealed that certain derivatives had IC50 values lower than doxorubicin, indicating a promising therapeutic potential .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). However, it is essential to note that the compound may cause skin irritation and serious eye damage upon exposure .

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZZIUFGVJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473093
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-97-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.